[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
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Overview
Description
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyridine ring and a carbamate ester. It is often used in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves the reaction of dimethylcarbamoyl chloride with 2-((butylmethylamino)methyl)-3-pyridinol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamate ester.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl, 2-butyl ester: Similar in structure but lacks the pyridine ring.
Carbamic acid, dimethyl-, 2-((ethylmethylamino)methyl)-3-pyridinyl ester: Similar but with different alkyl groups attached to the amino moiety.
Uniqueness
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and the carbamate ester makes it particularly versatile in various applications.
Properties
CAS No. |
169128-31-8 |
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Molecular Formula |
C16H25N3O6 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C14H23N3O2.C2H2O4/c1-5-6-10-17(4)11-12-13(8-7-9-15-12)19-14(18)16(2)3;3-1(4)2(5)6/h7-9H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
PQJYWYLRWKREQT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
169128-31-8 | |
Synonyms |
2-((Butylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origin of Product |
United States |
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